

# Neuroprotective Properties of Ceftriaxone: A Technical Guide to its Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Ceftriaxone sodium hydrate |           |
| Cat. No.:            | B10753623                  | Get Quote |

Abstract: Ceftriaxone, a third-generation β-lactam antibiotic, has emerged as a promising neuroprotective agent through drug repurposing efforts. Beyond its antimicrobial activity, extensive preclinical research has demonstrated its efficacy in a wide range of neurological disorder models, including stroke, neurodegenerative diseases, and traumatic brain injury. The primary mechanism of action is the upregulation of the glutamate transporter-1 (GLT-1), which enhances glutamate clearance and mitigates excitotoxicity. However, its neuroprotective effects are pleiotropic, encompassing the attenuation of neuroinflammation, reduction of oxidative stress, inhibition of ferroptosis, and modulation of pathological protein aggregation. This technical guide provides an in-depth review of Ceftriaxone's neuroprotective mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

# Core Mechanism of Action: Upregulation of Glutamate Transporter-1 (GLT-1)

The principal mechanism underlying Ceftriaxone's neuroprotective effects is its ability to increase the expression and activity of the astrocytic glutamate transporter-1 (GLT-1)[1][2]. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), but its excess accumulation in the synaptic cleft leads to excitotoxicity, a key pathological process in many acute and chronic neurological disorders[3]. GLT-1 is responsible for the majority of glutamate uptake from the synapse, thereby preventing neuronal damage[4].



Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to elevated levels of GLT-1 protein and enhanced glutamate uptake capacity[1][5]. This was first demonstrated by Rothstein et al. (2005), who found that β-lactam antibiotics, particularly Ceftriaxone, increased GLT-1 expression and offered neuroprotection in a model of motor neuron degeneration[1][6][7]. The upregulation of GLT-1 by Ceftriaxone has since been consistently reported across various models of neurological disease[1][8]. For instance, treatment with Ceftriaxone has been found to restore GLT-1 expression in models of cerebral ischemia and traumatic brain injury[1][9].





Click to download full resolution via product page

Ceftriaxone-mediated upregulation of the GLT-1 transporter.

#### **Pleiotropic Neuroprotective Mechanisms**

While GLT-1 upregulation is a central component, Ceftriaxone exerts its neuroprotective effects through multiple, interconnected pathways.

#### **Attenuation of Neuroinflammation**

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory cytokines, is a common feature of many neurological disorders. Ceftriaxone has been shown to suppress neuroinflammatory responses. In models of traumatic brain injury, Ceftriaxone treatment significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (INF-γ), and tumor necrosis factor-α (TNF-α)[9][10]. Similarly, in a Parkinson's disease model, Ceftriaxone downregulated the expression of markers for astrocyte (GFAP) and microglia (Iba1) activation and reduced inflammation by targeting the TLR4/NF-κB pathway[11][12]. This anti-inflammatory action contributes significantly to its overall neuroprotective profile[13][14].





Click to download full resolution via product page

Anti-inflammatory signaling pathway of Ceftriaxone.

#### **Reduction of Oxidative Stress**

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Ceftriaxone has demonstrated significant antioxidant properties[8][15]. In a rat model of chronic cerebral hypoperfusion, Ceftriaxone treatment attenuated the production of malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus[13][14].



Furthermore, in a neuropathic pain model, Ceftriaxone protected against CCI-induced oxidative stress by decreasing MDA levels and increasing the levels of the endogenous antioxidant glutathione (GSH)[16]. These effects help preserve neuronal integrity in the face of disease- or injury-induced oxidative insults[17].



Click to download full resolution via product page

Ceftriaxone's modulation of oxidative stress pathways.

#### **Inhibition of Ferroptosis**

Recent studies have uncovered a novel mechanism involving the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. In in-vitro and in-vivo models of Parkinson's disease, Ceftriaxone was found to inhibit the ferroptosis pathway[18][19]. This effect was mediated by regulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the cystine-glutamate antiporter system that protects against ferroptosis[18][19]. By inhibiting ferroptosis, Ceftriaxone can directly protect dopaminergic neurons and suppress the activation of glial cells[18].



#### **Effects on Pathological Protein Aggregation**

In the context of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD), Ceftriaxone has shown effects beyond glutamate modulation. In a mouse model of AD, Ceftriaxone treatment significantly attenuated the deposition of amyloid-beta (A $\beta$ ) and reduced the associated neuroinflammatory response[3][20][21]. For Parkinson's disease, in vitro studies have suggested that Ceftriaxone can bind to  $\alpha$ -synuclein and inhibit its polymerization, a key event in the formation of Lewy bodies[10][18].

## **Efficacy in Preclinical Models: Quantitative Data**

Ceftriaxone's neuroprotective effects have been quantified across a diverse range of preclinical models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Ceftriaxone in Stroke and Ischemia Models



| Disease Model                                 | Species                   | Ceftriaxone<br>Dosage &<br>Regimen                        | Key<br>Quantitative<br>Findings                                                                                  | Reference(s) |
|-----------------------------------------------|---------------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|--------------|
| Middle Cerebral<br>Artery Occlusion<br>(MCAO) | Rat                       | 200 mg/kg,<br>single IP<br>injection 90 min<br>after MCAO | Reduced 24-hour mortality from 34.5% to 0% (P < 0.01). Significantly improved neurological deficits (P < 0.001). | [22]         |
| Global Brain<br>Ischemia                      | Rat                       | 50, 100, 200<br>mg/kg IP (pre-<br>treatment)              | Dose- dependently prevented delayed neuronal death in the hippocampal CA1 area.                                  | [8]          |
| Oxygen-Glucose<br>Deprivation<br>(OGD)        | Rat Hippocampal<br>Slices | 200 mg/kg IP for<br>5 days                                | Delayed onset of hypoxic spreading depression from 5.2 min to 6.3 min (P < 0.001).                               | [2]          |
| Chronic Cerebral<br>Hypoperfusion             | Rat                       | Post-ischemia<br>treatment                                | Attenuated white matter damage and production of MDA, IL-1β, and TNF-α in the hippocampus.                       | [13][14]     |

Table 2: Neuroprotective Effects of Ceftriaxone in Neurodegenerative Disease Models



| Disease Model                                 | Species | Ceftriaxone<br>Dosage &<br>Regimen              | Key<br>Quantitative<br>Findings                                                                                          | Reference(s) |
|-----------------------------------------------|---------|-------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|--------------|
| Alzheimer's<br>Disease (Aβ25–35<br>injection) | Mouse   | 100 mg/kg/day<br>IP for 36 days                 | Significantly attenuated Aβ deposition and reduced expression of inflammatory markers IBA1 and CD54.                     | [21]         |
| Parkinson's<br>Disease (MPTP-<br>induced)     | Mouse   | 200 mg/kg/day<br>IP for 7 days                  | Alleviated motor dysfunction (pole test time reduced from 17.7s to 11.7s; p < 0.001). Increased TH and GLT-1 expression. | [11]         |
| Parkinson's<br>Disease (6-<br>OHDA lesion)    | Rat     | 200 mg/kg/day<br>for 1 week (pre-<br>treatment) | Ameliorated muscular rigidity and contralateral rotation; reduced dopaminergic neuronal death.                           | [8]          |
| Huntington's<br>Disease                       | Mouse   | Not specified                                   | Attenuated the disease phenotype.                                                                                        | [4][10]      |



#### Foundational & Exploratory

Check Availability & Pricing

Table 3: Neuroprotective Effects of Ceftriaxone in Other CNS Injury Models



| Disease Model                   | Species | Ceftriaxone<br>Dosage &<br>Regimen           | Key<br>Quantitative<br>Findings                                                                                     | Reference(s) |
|---------------------------------|---------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------|
| Traumatic Brain<br>Injury (TBI) | Rat     | 200 mg/kg IV,<br>single dose post-<br>injury | Attenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced IL-1β, INF-y, and TNF-α levels. | [9]          |
| Neuropathic Pain<br>(CCI)       | Rat     | 200 mg/kg/day<br>IP for 7 days               | Reduced Bax/Bcl2 ratio and decreased levels of MDA on days 3 and 7 (P < 0.05).                                      | [16]         |
| Spinal Cord<br>Injury           | Rat     | 150 µg daily,<br>intrathecal, for 7<br>days  | Increased expression of membrane- bound, dimerized GLT-1 protein by 77%.                                            | [6]          |
| Whole-Brain<br>Irradiation      | Rat     | 21 days of<br>treatment                      | Increased hippocampal neuron counts and brain levels of BDNF, GLT-1, and SOD. Reduced MDA and TNF-α.                | [15]         |

# **Key Experimental Methodologies**



The investigation of Ceftriaxone's neuroprotective properties relies on a set of established experimental protocols.

#### **Animal Models of Neurological Disorders**

- Stroke (Ischemia/Reperfusion): The most common model is the transient Middle Cerebral
  Artery Occlusion (MCAO). A filament is inserted into the internal carotid artery to block the
  MCA for a defined period (e.g., 90 minutes), followed by its withdrawal to allow reperfusion.
  Infarct size, neurological deficit scores, and cellular changes in the penumbra are
  assessed[22][24].
- Parkinson's Disease: Models are typically induced by neurotoxins. Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or stereotactic injection of 6hydroxydopamine (6-OHDA) into the substantia nigra or striatum in rats leads to the specific loss of dopaminergic neurons[8][11].
- Alzheimer's Disease: Models can involve transgenic mice expressing human amyloid precursor protein or the administration of amyloid-beta (Aβ) fragments (e.g., Aβ<sub>25-35</sub>) via intracerebroventricular (i.c.v.) injection to induce AD-like pathology[21][25].
- Traumatic Brain Injury (TBI): A common model is the lateral cortical impact injury, where a controlled impact is delivered to the exposed dura of the brain, causing focal injury[9].

#### **Drug Administration and Dosing**

Ceftriaxone is typically dissolved in sterile saline. The most common route of administration in rodent models is intraperitoneal (IP) injection, with doses frequently around 200 mg/kg daily[1] [9][24]. Treatment duration varies from a single dose to several weeks, depending on the study's objective (acute vs. chronic effects)[21][22]. Other routes, such as intravenous (IV) or direct intrathecal (IT) injection, are also used[6][9].

#### **Biochemical and Molecular Assays**

 Western Blotting: This technique is crucial for quantifying the expression levels of specific proteins. Brain tissue (e.g., hippocampus, cortex, striatum) is homogenized, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary



antibodies against targets like GLT-1, GFAP, Iba1, Bax, Bcl-2, and tyrosine hydroxylase (TH) [9][11].

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of soluble molecules like pro- and anti-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) in brain homogenates or plasma[9][26].
- Oxidative Stress Assays: The level of lipid peroxidation is commonly measured by quantifying Malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay. Antioxidant capacity is assessed by measuring levels of reduced glutathione (GSH)[16][17].
- Immunohistochemistry/Immunofluorescence: These methods are used to visualize the localization and expression of proteins within brain tissue sections, providing spatial information on neuronal survival, glial activation, and protein aggregation[15][18].

#### **Behavioral Assessments**

- Cognitive Function: The Y-maze and Barnes maze are used to assess spatial learning and memory. The passive avoidance test is used to evaluate fear-induced memory[9][20][21].
- Motor Function: The rotarod test assesses motor coordination and balance. The pole test
  and open-field test are used to evaluate motor deficits and exploratory behavior, particularly
  in models of Parkinson's disease[11][27].
- Neurological Deficit Scoring: In stroke models, neurological function is often graded on a scale (e.g., Bederson score) to assess the severity of motor impairments[17].





Click to download full resolution via product page

A typical preclinical experimental workflow for Ceftriaxone.

#### **Clinical Translation and Future Directions**

Despite the wealth of promising preclinical data, the translation of Ceftriaxone into a clinical neuroprotective therapy has been challenging. A large-scale, phase 3 clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS) did not find a significant difference in survival or disease progression between the Ceftriaxone and placebo groups[5][10][28]. The reasons for



this translational failure are likely multifactorial, including differences in pathophysiology between animal models and human disease, the timing of intervention, and challenges in achieving sufficient CNS drug concentrations to robustly engage the target mechanisms in humans[23].

However, the extensive preclinical evidence suggests that the pathways targeted by Ceftriaxone, particularly glutamate homeostasis and neuroinflammation, remain valid therapeutic targets[5][29]. Future research should focus on:

- Developing novel compounds that more potently and specifically upregulate GLT-1 without antimicrobial activity[16].
- Investigating Ceftriaxone in other neurological conditions where excitotoxicity and inflammation are primary drivers of acute injury, such as ischemic stroke and TBI[29][30].
- Exploring combination therapies where Ceftriaxone could complement other neuroprotective agents.

#### Conclusion

Ceftriaxone is a repurposed antibiotic with a robust and multifaceted neuroprotective profile demonstrated in a wide array of preclinical models. Its primary mechanism involves the upregulation of the GLT-1 glutamate transporter, which combats excitotoxicity. This is complemented by significant anti-inflammatory, antioxidant, and anti-ferroptotic effects. While clinical translation has proven difficult, the study of Ceftriaxone has provided invaluable insights into key pathological mechanisms in neurological disorders and continues to inform the development of next-generation neuroprotective therapeutics. The comprehensive data and established methodologies outlined in this guide serve as a resource for researchers aiming to further explore and harness these therapeutic pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of ceftriaxone in in vitro models of stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease [frontiersin.org]
- 4. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson's model PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 6. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review -PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via antiexcitotoxicity and anti-inflammation response in a rat model of traumatic brain injury -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 11. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Ceftriaxone on Oxidative Stress and Inflammation in a Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 16. Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 17. Is ceftriaxone effective in experimental brain ischemia/reperfusion injury? PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The beta-lactam antibiotic, ceftriaxone, dramatically improves survival, increases glutamate uptake and induces neurotrophins in stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The effects of ceftriaxone on skill learning and motor functional outcome after ischemic cortical damage in rats PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Mod... [ouci.dntb.gov.ua]
- 26. Effects of Ceftriaxone on Systemic and Central Expression of Anti- and Pro-inflammatory Cytokines in Alcohol-Preferring (P) Rats Exposed to Ethanol PMC [pmc.ncbi.nlm.nih.gov]
- 27. ceftriaxone-pretreatment-confers-neuroprotection-in-rats-with-acute-glaucoma-and-reduces-the-score-of-seizures-induced-by-pentylenotetrazole-in-mice Ask this paper | Bohrium [bohrium.com]
- 28. Clinical Trial Ceftriaxone in Subjects With Amyotrophic Lateral Sclerosis (ALS) | NEALS [neals.org]
- 29. Use of Ceftriaxone as a Predictor of Good Outcome in Stroke Patients: A Retrospective Chart Review PMC [pmc.ncbi.nlm.nih.gov]
- 30. Preventive Ceftriaxone in Patients with Stroke Treated with Intravenous Thrombolysis: Post Hoc Analysis of the Preventive Antibiotics in Stroke Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neuroprotective Properties of Ceftriaxone: A Technical Guide to its Mechanisms and Therapeutic Potential]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b10753623#neuroprotective-properties-of-ceftriaxone-and-its-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com